[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol
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Overview
Description
[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by a methyl group at the 4-position, an isopropyl group at the 2-position, and a methanol group at the 5-position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-2-methylpropanol with an appropriate carboxylic acid derivative can lead to the formation of the oxazole ring. The reaction conditions typically involve the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanal or [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its oxazole ring is a common motif in many biologically active molecules, making it a useful tool in biochemical studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as antimicrobial or anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to modulation of their activity. The methanol group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The isopropyl and methyl groups can influence the compound’s hydrophobic interactions, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]methanol: Similar structure but contains a sulfur atom instead of oxygen.
[4-Methyl-2-(propan-2-yl)-1,3-imidazol-5-yl]methanol: Contains an additional nitrogen atom in the ring.
[4-Methyl-2-(propan-2-yl)-1,3-pyrazol-5-yl]methanol: Contains two nitrogen atoms in the ring.
Uniqueness
[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol is unique due to the presence of the oxygen atom in the oxazole ring, which imparts distinct chemical and biological properties. The combination of the oxazole ring with the methanol, methyl, and isopropyl groups makes this compound versatile for various applications in research and industry.
Properties
IUPAC Name |
(4-methyl-2-propan-2-yl-1,3-oxazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8-9-6(3)7(4-10)11-8/h5,10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWGIXGJAJDBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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